molecular formula C23H32N6O4 B2549746 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851942-16-0

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2549746
CAS No.: 851942-16-0
M. Wt: 456.547
InChI Key: BSKTUHNVSUEWFF-UHFFFAOYSA-N
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Description

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

This compound belongs to a class of molecules that have been explored for their unique chemical properties and potential applications in materials science, pharmacology, and biochemistry. The structural characterization typically involves advanced techniques such as crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular geometry, electronic configuration, and reactivity profiles. Studies such as those by Karczmarzyk et al. (1995) delve into the molecular structure, showcasing typical geometries of the purine system and how substituents like the piperazine ring affect the overall molecular conformation Karczmarzyk, J., Karolak‐Wojciechowska, J., & Pawłowski, M. (1995).

Potential Applications in Scientific Research

  • Pharmacological Activity : Some derivatives of purine compounds have been synthesized and tested for their pharmacological activities, including cardiovascular, antiarrhythmic, and hypotensive effects. Although specific to related compounds, these studies suggest a potential avenue for exploring the pharmacological activities of our compound of interest, without delving into drug use or side effects. For instance, Chłoń-Rzepa et al. (2004) synthesized and tested various derivatives for their electrocardiographic and antiarrhythmic activities Chłoń-Rzepa, G., Pawłowski, M., Zygmunt, M., Filipek, B., & Maciag, Dorata (2004).

  • Material Science : Piperazine derivatives have been studied for their luminescent properties and potential applications in electronic devices. For example, Gan et al. (2003) explored the luminescent properties of piperazine-substituted naphthalimides, indicating a route for the development of materials with specific electronic and photophysical properties Gan, J., Chen, K., Chang, C.-P., & Tian, H. (2003).

  • Chemical Synthesis : The synthesis of complex organic molecules featuring piperazine rings and purine derivatives is of significant interest in organic chemistry for the development of new compounds with potential applications in various fields. The methodologies and synthetic routes developed provide valuable insights into chemical reactivity and the design of novel molecules Aboussafy, C. L., & Clive, D. (2012).

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4/c1-4-5-6-7-10-29-18(24-20-19(29)22(31)26(3)23(32)25(20)2)16-27-11-13-28(14-12-27)21(30)17-9-8-15-33-17/h8-9,15H,4-7,10-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKTUHNVSUEWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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